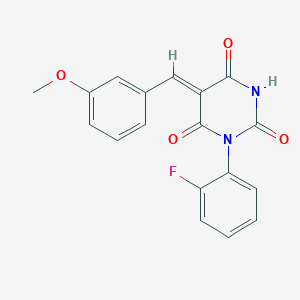
N-(4-chloro-2-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as CMPTU, is a synthetic compound that has been widely used in scientific research. The compound has been found to have potent biological activities and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which play a key role in inflammation and pain. Additionally, this compound has been shown to bind to and activate the sigma-1 receptor, a protein that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation. Additionally, this compound has been shown to reduce the expression of COX-2 and to inhibit the production of prostaglandins.
実験室実験の利点と制限
N-(4-chloro-2-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, and it has been extensively studied for its biochemical and physiological effects. However, one limitation of this compound is that it has not been extensively studied in vivo, and its potential therapeutic applications in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One area of interest is the development of novel analogs of this compound that may have improved potency and selectivity for specific targets. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including chronic pain, inflammation, and cancer. Finally, future studies should focus on the in vivo effects of this compound and its potential toxicity and side effects in humans.
合成法
N-(4-chloro-2-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is synthesized through a multi-step process that involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with 4-methylpiperazine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have potent anti-inflammatory, analgesic, and antinociceptive effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. Additionally, this compound has been shown to have antitumor activity and has been studied as a potential anticancer agent.
特性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4S/c1-10-9-11(14)3-4-12(10)15-13(19)16-18-7-5-17(2)6-8-18/h3-4,9H,5-8H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIQCKUHSYFOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)

![7-isobutyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5883957.png)




![2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)
![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)

![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)

